molecular formula C13H13NO B13613962 1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carbonitrile

1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B13613962
M. Wt: 199.25 g/mol
InChI Key: VWSAXRDNARRZOA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring, a nitrile group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base to form the corresponding intermediate, which is then cyclized to form the cyclobutane ring . The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-oxocyclobutane-1-carbonitrile: Similar structure but with methoxy groups instead of methyl groups.

    1-(3,4-Dimethylphenyl)-3-oxocyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C13H13NO/c1-9-3-4-11(5-10(9)2)13(8-14)6-12(15)7-13/h3-5H,6-7H2,1-2H3

InChI Key

VWSAXRDNARRZOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC(=O)C2)C#N)C

Origin of Product

United States

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